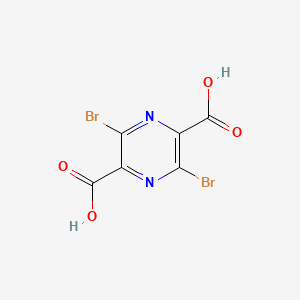

3,6-Dibromopyrazine-2,5-dicarboxylic acid

Descripción

3,6-Dibromopyrazine-2,5-dicarboxylic acid (CAS: 122-05-4) is a brominated pyrazine derivative with two carboxylic acid groups at the 2- and 5-positions and bromine substituents at the 3- and 6-positions. Its molecular formula is C₆H₂Br₂N₂O₄, and it is characterized by a planar aromatic pyrazine core. The bromine atoms enhance steric bulk and electron-withdrawing effects, while the carboxylic groups enable coordination chemistry and hydrogen bonding. This compound is used in synthesizing metal-organic frameworks (MOFs), pharmaceuticals, and bioactive hybrids .

Propiedades

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRIPQYTFAYYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

3,6-Dibromopyrazine-2,5-dicarboxylic acid can be synthesized through the bromination of 2,5-pyrazinedicarboxylic acid . The process involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .

Análisis De Reacciones Químicas

3,6-Dibromopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Esterification: The carboxylic acid groups can be esterified to form esters, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents . The major products formed depend on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

DBPDA has been investigated for its antimicrobial properties. Studies indicate that pyrazine derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, the brominated derivatives have shown enhanced efficacy compared to their non-brominated counterparts due to increased lipophilicity and interaction with bacterial membranes .

Cancer Research:

Research has also focused on the anticancer properties of DBPDA. Its ability to induce apoptosis in cancer cells has been demonstrated in vitro. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Catalytic Applications

Heterogeneous Catalysis:

DBPDA serves as a ligand in heterogeneous catalysis due to its ability to coordinate with metal centers. It has been used to facilitate various organic transformations, including cross-coupling reactions and oxidation processes.

Case Study:

In a study involving the Suzuki coupling reaction, DBPDA was utilized as a bridging ligand between palladium nanoparticles, resulting in improved catalytic activity and selectivity . The results are summarized in the following table:

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Pd/DBPDA | 92 | 80°C, 24h |

| Oxidation of Alcohols | Au/DBPDA | 85 | Room Temp, 12h |

Material Science

Polymer Chemistry:

DBPDA has potential applications in polymer synthesis due to its dicarboxylic acid functionality. It can be used to create polyamides and polyesters with enhanced thermal stability and mechanical properties.

Case Study:

A recent study synthesized polyamide films using DBPDA as a monomer. These films exhibited superior tensile strength and thermal resistance compared to traditional polyamides . The properties of these films are detailed in the table below:

| Property | Polyamide from DBPDA | Traditional Polyamide |

|---|---|---|

| Tensile Strength (MPa) | 120 | 90 |

| Thermal Stability (°C) | 250 | 210 |

Environmental Applications

Carbon Dioxide Capture:

DBPDA has been explored for its ability to capture carbon dioxide (CO2). As a ligand in metal-organic frameworks (MOFs), it enhances CO2 adsorption capacity, contributing to efforts aimed at mitigating climate change.

Research Findings:

A study demonstrated that MOFs incorporating DBPDA showed a significant increase in CO2 uptake compared to those without it. This property is crucial for developing materials for carbon capture technologies .

Mecanismo De Acción

The mechanism of action of 3,6-dibromopyrazine-2,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atoms and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved can vary widely, depending on the biological context and the specific target .

Comparación Con Compuestos Similares

Structural Analogs in Bioactive Hybrids

Pyrazine-2,5-dicarboxylic Acid (Unsubstituted)

- Structure : Lacks bromine substituents (C₆H₄N₂O₄).

- Activity: In proteasome inhibitor hybrids (e.g., bortezomib analogs), the unsubstituted pyrazine-2,5-dicarboxylic acid moiety in Compound 3 showed high activity (IC₅₀ = 9.5 ± 1.4 nM), close to bortezomib (IC₅₀ = 2.1 ± 0.4 nM). Replacement with terephthalic acid (aromatic but non-pyrazine) in Compound 2 reduced activity 4-fold (IC₅₀ = 37.1 ± 2.9 nM), highlighting the pyrazine ring’s importance in binding .

Terephthalic Acid Derivatives

- Role : Lower bioactivity in hybrids suggests the pyrazine’s nitrogen atoms participate in critical hydrogen bonding or π-stacking interactions absent in terephthalic acid .

Modified Pyrazine Hybrids

- Compound 5: Insertion of a p-(aminomethyl)benzoyl group between the pyrazine and a 1,2-dianiline ring reduced activity (IC₅₀ = 25.2 ± 2.2 nM), indicating steric hindrance or conformational changes disrupt target binding .

Pyrazine-2,5-dicarboxylate in MOFs

- Lanthanide MOFs : Reacting 2,5-pyrazinedicarboxylic acid with lanthanides and oxalic acid yields porous frameworks ([Ln(2,5-pzdc)(ox)₀.₅(H₂O)₂]·4.5H₂O) with 1D channels. Substituting oxalic acid with terephthalic acid triggers in situ carboxyl transfer, forming 2,6-pyrazinedicarboxylate (2,6-pzdc²⁻), which alters topology and porosity .

Pyrazine-2,3-dicarboxylic Acid

- Structure : Carboxyl groups at 2- and 3-positions (C₆H₄N₂O₄).

- Coordination: Forms large clusters (e.g., Co₃₆) due to non-binding sites opposite carboxyl groups, enabling selective metal interactions. The asymmetric carboxyl positions create diverse coordination modes compared to the symmetric 2,5-isomer .

Thiophene-2,5-dicarboxylic Acid

- Structure : Replaces pyrazine with thiophene (sulfur-containing).

Physicochemical and Functional Properties

| Compound | pKa (Carboxyl Groups) | Solubility | Key Applications |

|---|---|---|---|

| 3,6-Dibromopyrazine-2,5-dicarboxylic acid | ~2.5–3.5 (estimated) | Low in water | MOFs, bioactive hybrids |

| Pyrazine-2,5-dicarboxylic acid | ~2.1, 4.5 | Moderate in polar solvents | MOFs, catalysis, pharmaceuticals |

| Pyrazine-2,3-dicarboxylic acid | ~1.9, 3.8 | High in DMSO | Metal clusters, sensors |

| Piperazine-2,5-dicarboxylic acid | ~2.8, 5.1 | High in water | NMDA receptor antagonists |

- Acidity : Bromine’s electron-withdrawing effect in 3,6-dibromopyrazine likely lowers pKa compared to unsubstituted analogs, enhancing carboxylate formation for metal coordination .

- Luminescence : Eu³⁺/Tb³⁺ MOFs with 2,5-pyrazinedicarboxylate exhibit strong ligand-sensitized luminescence, whereas bromine may quench such effects .

Actividad Biológica

3,6-Dibromopyrazine-2,5-dicarboxylic acid is a heterocyclic compound notable for its unique structure, which includes two bromine atoms and two carboxylic acid functional groups. Its molecular formula is C8H4Br2N2O4, and it has a molecular weight of approximately 320.00 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Structural Characteristics

The compound features a pyrazine ring with two nitrogen atoms, contributing to its distinctive chemical properties. The presence of carboxylic acid groups enhances its reactivity and solubility in polar solvents, making it suitable for various applications in drug development and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C8H4Br2N2O4 |

| Molecular Weight | 320.00 g/mol |

| Functional Groups | Carboxylic acids, Bromine |

| Solubility | Soluble in polar solvents |

Biological Activity

Preliminary studies indicate that this compound may interact with proteins or enzymes involved in metabolic pathways. These interactions could potentially lead to inhibitory effects on certain biological processes, making it a candidate for further pharmacological studies.

- Enzyme Inhibition : Interaction with enzymes could inhibit metabolic pathways crucial for cellular function.

- Protein Binding : The compound may bind to specific proteins, altering their activity and affecting cellular processes.

Case Studies and Research Findings

- Pharmacological Studies : Research has shown that derivatives of pyrazine compounds exhibit various biological activities, including anti-cancer properties and antimicrobial effects. For instance, studies on similar pyrazine derivatives have indicated their potential as inhibitors against certain cancer cell lines and viral infections .

- Molecular Docking Studies : Molecular docking simulations suggest that compounds structurally related to this compound exhibit promising inhibitory activity against metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

- Agricultural Applications : The compound's structural features make it a candidate for development as an agrochemical precursor. Its ability to modulate biological processes could be harnessed to enhance plant resistance to pathogens.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,6-Dibromopyrazine-2-carboxylic acid | C6H4Br2N2O2 | Contains one carboxylic group |

| Pyrazine-2,5-dicarboxylic acid | C6H6N2O4 | Lacks bromination; widely used in proteomics |

| Methyl 3,6-dibromopyrazine-2-carboxylate | C7H6Br2N2O2 | Methyl ester variant; higher lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-dibromopyrazine-2,5-dicarboxylic acid derivatives?

- Methodology :

- Reflux and crystallization : Dissolve intermediates in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to isolate products. Yield optimization may require adjusting stoichiometry and reaction time .

- Bromination strategies : Introduce bromine atoms via electrophilic substitution, using bromine sources (e.g., Br₂ or NBS) in halogenated solvents. Monitor reaction progress via TLC or HPLC to avoid over-bromination .

Q. How should researchers characterize the structural and functional groups of this compound?

- Methodology :

- Spectral analysis : Use FT-IR to identify carboxylic acid (-COOH) and pyrazine ring vibrations. Confirm bromine substitution via ¹H/¹³C NMR, focusing on deshielded protons and carbon shifts near electronegative groups .

- Elemental analysis : Verify bromine content via combustion analysis or X-ray fluorescence (XRF) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for brominated pyrazine derivatives?

- Methodology :

- Single-crystal XRD : Perform high-resolution crystallography to determine bond lengths, angles, and hydrogen-bonding networks. Use programs like SHELX-90 for phase annealing and structure refinement, especially for large or disordered structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···O contacts) to explain packing anomalies and validate DFT-calculated geometries .

Q. What strategies mitigate thermal decomposition in coordination polymers incorporating this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under inert atmospheres. Compare with analogous pyrazine- or pyrazole-dicarboxylate systems to identify stability trends .

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) or chelating moieties to enhance metal-ligand binding and reduce thermal degradation .

Q. How do divergent synthesis routes impact the electronic properties of brominated pyrazine-dicarboxylic acids?

- Methodology :

- Comparative synthesis : Prepare derivatives via direct bromination vs. stepwise carboxylation-bromination. Analyze electronic effects via cyclic voltammetry (CV) to measure redox potentials and HOMO-LUMO gaps .

- DFT calculations : Correlate experimental UV-Vis spectra with computed electronic transitions (e.g., TD-DFT) to assess substituent effects on π-conjugation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for pyrazine-dicarboxylic acid analogs?

- Methodology :

- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects from experimental variables .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.